![molecular formula C22H18ClN3O3 B2439224 4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896620-41-0](/img/structure/B2439224.png)
4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
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Description
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest, were synthesized as novel CDK2 inhibitors . These compounds demonstrated significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines.
Antibacterial Activity
Docking simulations of eight piperazine chrome-2-one derivatives (including our compound) against an oxidoreductase enzyme (PDB ID 1XDQ) revealed strong interactions, particularly hydrophobic interactions with lipophilic residues at the binding site . This suggests potential antibacterial properties.
Imidazole Derivatives for Therapeutic Applications
Imidazole-containing compounds, such as our compound, have been investigated for their therapeutic potential. These derivatives exhibit diverse biological activities, including antimicrobial and anticancer effects . Further exploration of their pharmacological properties is warranted.
properties
IUPAC Name |
4-chloro-2-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3/c1-28-20-4-2-3-15-18-12-17(16-11-14(23)5-6-19(16)27)25-26(18)22(29-21(15)20)13-7-9-24-10-8-13/h2-11,18,22,27H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLWSDJGHSBFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
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